molecular formula C16H21ClN4S B4379598 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea

Cat. No.: B4379598
M. Wt: 336.9 g/mol
InChI Key: LIDORRKSHBNLEB-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, a propyl chain, and a phenylethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with arylhydrazines.

    Substitution Reactions: The chloro and methyl groups are introduced to the pyrazole ring through electrophilic substitution reactions. Common reagents for these reactions include chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

    Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting an isothiocyanate with an amine. In this case, the isothiocyanate is reacted with 1-phenylethylamine to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or thiols.

    Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethyl sulfoxide, and acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its ability to modulate biological pathways and its potential therapeutic applications.

    Medicine: Due to its biological activity, the compound is being explored for its potential use in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea
  • N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea
  • N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)urea

Uniqueness

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-N’-(1-phenylethyl)thiourea is unique due to the presence of both chloro and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4S/c1-12(14-7-4-3-5-8-14)19-16(22)18-9-6-10-21-11-15(17)13(2)20-21/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDORRKSHBNLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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